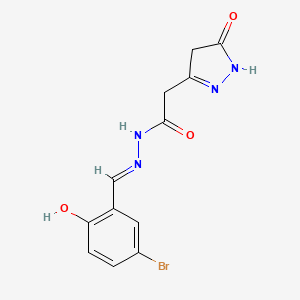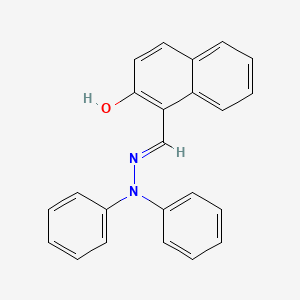
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs known as disulfiram-like compounds. CPP has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetaldehyde dehydrogenase, this compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of neurotransmitter activity may contribute to this compound's therapeutic effects in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation of using this compound is that it may not be effective in all individuals, and its therapeutic effects may depend on a number of individual factors, such as genetics and environmental influences.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of acetaldehyde dehydrogenase. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research is needed to better understand the individual factors that may influence this compound's therapeutic effects, in order to develop more personalized treatment approaches.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2-phenylacetonitrile in the presence of sodium methoxide to form 4-chloro-1-phenyl-1,2,3,6-tetrahydropyridine-3-carbonitrile. This compound is then reacted with methylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. This compound works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)12-11-16(18(22)13-5-3-2-4-6-13)19(24)21-15-9-7-14(20)8-10-15/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHLHRNAORAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
![methyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6090508.png)

![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6090549.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090570.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6090610.png)
